PPAR|A/|A agonist 3

Description

It exhibits antiproliferative effects in colon cancer cells by inducing G1-phase cell cycle arrest, downregulating c-Myc and cyclin D1, and interfering with the β-catenin/TCF pathway . Its partial agonism (55–65% efficacy relative to rosiglitazone) is linked to a unique binding mode in the PPARγ ligand-binding domain (LBD), where it stabilizes helix H3 but minimally interacts with helices H11 and H12, critical for full agonism . The compound demonstrates moderate potency (PPARγ EC₅₀ = 0.35–0.40 μM) and strong cellular activity (IC₅₀ = 4.8–7.8 μM in cancer cells), positioning it as a candidate for oncology therapeutics .

Properties

Molecular Formula |

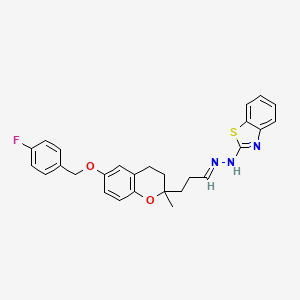

C27H26FN3O2S |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

N-[(E)-3-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]propylideneamino]-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C27H26FN3O2S/c1-27(14-4-16-29-31-26-30-23-5-2-3-6-25(23)34-26)15-13-20-17-22(11-12-24(20)33-27)32-18-19-7-9-21(28)10-8-19/h2-3,5-12,16-17H,4,13-15,18H2,1H3,(H,30,31)/b29-16+ |

InChI Key |

XZZBEVKWMQCPFH-MUFRIFMGSA-N |

Isomeric SMILES |

CC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)CC/C=N/NC4=NC5=CC=CC=C5S4 |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)CCC=NNC4=NC5=CC=CC=C5S4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peroxisome proliferator-activated receptor alpha agonist 3 typically involves the use of various organic synthesis techniques. One common method includes the reaction of specific ligands with peroxisome proliferator-activated receptor alpha to form the desired agonist. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of peroxisome proliferator-activated receptor alpha agonist 3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Reaction Conditions and Optimization

Critical parameters for achieving high yields (>85%) and purity (>98%) include:

Binding Kinetics and Receptor Interactions

PPARα/γ agonist 3 exhibits distinct binding behavior to its target receptors:

3.1 Surface Plasmon Resonance (SPR) Analysis

-

PPARα : Binds with a dissociation constant (K<sub>D</sub>) of 9.55 ± 0.8 μM .

-

PPARγ : Higher affinity with K<sub>D</sub> = 0.14 ± 0.03 μM .

3.2 Hydrogen-Bonding Network

-

The carboxylic acid group forms bifurcated hydrogen bonds with:

-

These interactions stabilize helix 12 (H12), enabling coactivator recruitment .

Structural Features Influencing Reactivity

The compound’s molecular architecture dictates its synthetic and functional properties:

Comparative Analysis of Analogues

The compound’s dual agonism contrasts with single-receptor agonists:

Scientific Research Applications

Peroxisome proliferator-activated receptor alpha agonist 3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study ligand-receptor interactions and the effects of various chemical modifications on receptor activation.

Biology: Investigated for its role in regulating lipid metabolism and its potential therapeutic applications in treating metabolic disorders.

Medicine: Explored for its potential use in treating cardiovascular diseases, diabetes, and other metabolic conditions.

Industry: Utilized in the development of new drugs and therapeutic agents targeting peroxisome proliferator-activated receptor alpha

Mechanism of Action

Peroxisome proliferator-activated receptor alpha agonist 3 exerts its effects by binding to peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with retinoid X receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Profiles

A comparative analysis of PPARα/γ Agonist 3 with other PPAR agonists reveals distinct selectivity, efficacy, and mechanistic differences:

Mechanistic Insights

- PPARα/γ Agonist 3 : Binds PPARγ LBD near helix H3, avoiding interactions with H12 (critical for full activation). This stabilizes a conformation that recruits co-repressors, limiting transactivation while retaining antiproliferative effects via β-catenin pathway inhibition .

- BMS-711939 : High PPARα selectivity arises from 2-fluoro-phenyl substitutions that enhance hydrophobic interactions in the PPARα LBD. Its γ/α EC₅₀ ratio of 691 highlights subtype discrimination .

- Indeglitazar : Recruits a water molecule in the PPARγ LBD, preventing full coactivator recruitment. This "soft" binding explains its partial efficacy .

- Aryloxyacetic Acids : S-stereoisomers optimize PPARα binding via carboxylate interactions with Tyr314 and His440, while halogen atoms enhance lipophilic contacts .

Therapeutic Advantages and Limitations

- PPARα/γ Agonist 3: Strong anticancer activity but lacks metabolic benefits seen in PPARα agonists. Potential for combination therapy with chemotherapeutics .

- BMS-711939 : Potent lipid-lowering effects but risks PPARγ-mediated side effects (e.g., weight gain) due to residual γ activity .

- Indeglitazar : Balanced pan-PPAR activation reduces hyperglycemia and dyslipidemia but was discontinued due to safety concerns (e.g., edema) .

- Virtual Screening Hits: Novel scaffolds with submicromolar potency but require optimization for pharmacokinetics .

Key Research Findings

Selectivity Drivers

- Fluorine Substitutions : In BMS-711939, 2-fluoro-phenyl groups improve PPARα selectivity by 300-fold over PPARγ .

- Stereochemistry: S-configuration in phenoxyacetic acids (e.g., (S)-3, (S)-5) enhances PPAR binding by aligning carboxylate groups with key residues .

Partial Agonism Mechanisms

- Water-Mediated Binding: Indeglitazar’s partial activity involves a water molecule in the PPARγ LBD, disrupting canonical signaling .

Antiproliferative vs. Metabolic Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.